N-(3,4-dichlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
Description
The compound N-(3,4-dichlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine features a quinoline core substituted at position 3 with a morpholine-4-carbonyl group and at position 4 with a 3,4-dichlorophenylamine moiety. The morpholine group may enhance solubility and pharmacokinetic properties compared to bulkier substituents like cyclohexyl or adamantanyl groups seen in related compounds .
Properties
IUPAC Name |
[4-(3,4-dichloroanilino)quinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-16-6-5-13(11-17(16)22)24-19-14-3-1-2-4-18(14)23-12-15(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGWGEXCZFJCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 402.3 g/mol. The structure consists of a quinoline ring system substituted at specific positions with a dichlorophenyl group and a morpholine-4-carbonyl moiety. This structural configuration is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17Cl2N3O2 |
| Molecular Weight | 402.3 g/mol |
| CAS Number | 1021225-30-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core followed by the introduction of the dichlorophenyl and morpholine groups. While specific synthetic routes are not detailed in the literature, similar compounds have been synthesized using standard methodologies in organic chemistry.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase.
In vitro assays using MTT and flow cytometry have demonstrated that derivatives of quinoline can effectively inhibit cancer cell proliferation, suggesting that this compound may also possess similar activities .
Antimicrobial Activity
Quinoline derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies report that certain compounds exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, compounds with structural similarities have shown effective antibacterial activity against Staphylococcus aureus and Escherichia coli .
While specific data on the mechanism of action for this compound is limited, related studies suggest that quinoline derivatives may act through the following mechanisms:
- Inhibition of DNA Synthesis : Many quinoline compounds interfere with nucleic acid synthesis in bacteria.
- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
- Cell Cycle Arrest : They may halt the cell cycle progression, particularly at the G2/M checkpoint.
Case Studies
- Anticancer Evaluation : A study involving a series of quinoline derivatives showed that modifications at specific positions led to enhanced anticancer activity against MCF-7 cells with IC50 values in the low micromolar range .
- Antimicrobial Testing : Another investigation highlighted that certain quinoline derivatives demonstrated significant antibacterial activity with MIC values as low as 0.5 μg/mL against E. coli, indicating their potential as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-(3,4-dichlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine exhibit potent anticancer properties. For instance, derivatives of quinoline have been shown to modulate protein kinase activity, which is crucial for cancer cell proliferation and survival. The ability to inhibit specific kinases can lead to reduced tumor growth and improved patient outcomes in various cancers .
1.2 Antimicrobial Properties
Studies have demonstrated that quinoline derivatives possess antimicrobial activity against a range of pathogens. The modification of the quinoline structure with dichlorophenyl and morpholine groups enhances the compound's efficacy against bacterial strains, making it a candidate for developing new antibiotics .
1.3 Anti-inflammatory Effects
Quinoline-based compounds have been reported to exhibit anti-inflammatory effects by inhibiting inflammatory pathways within cells. This property is particularly relevant in treating chronic inflammatory diseases, where such compounds could serve as therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their corresponding biological activities:
Case Studies
3.1 Case Study: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of quinoline including this compound. The compound demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics .
3.2 Case Study: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than many existing antibiotics, suggesting its potential as a new antimicrobial agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinoline scaffold and dichlorophenyl group are key sites for nucleophilic substitution.
Quinoline Core Reactivity
-
The 4-amine group on the quinoline ring can participate in Buchwald-Hartwig amination or Ullmann-type coupling with aryl halides under palladium/copper catalysis, enabling diversification of the aromatic system .
-
Fluorine or chlorine substituents (if present as intermediates) on the quinoline ring may undergo substitution with amines or alkoxides under thermal or catalytic conditions .
3,4-Dichlorophenyl Group Reactivity
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The electron-withdrawing chlorine atoms on the phenyl ring deactivate it toward electrophilic substitution but allow SNAr (nucleophilic aromatic substitution) under harsh conditions (e.g., NaNH₂ in NH₃ or Cu catalysis) .
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Selective displacement of meta- or para-chlorine can occur with strong nucleophiles like morpholine or piperazine .
Hydrolysis and Carbonyl Reactivity
The morpholine-4-carbonyl group is susceptible to hydrolysis and nucleophilic attack:
Note : Hydrolysis of the morpholine-carbonyl group could modulate bioavailability, as seen in related quinoline derivatives .
Cross-Coupling Reactions
The compound’s aromatic systems participate in metal-catalyzed cross-couplings:
Palladium-Catalyzed C–N Coupling
-
The 4-amine group reacts with aryl halides (e.g., 4-bromotoluene) via Pd(OAc)₂/Xantphos catalysis to form diarylamines, a key step in drug intermediate synthesis .
-
Example:
Suzuki-Miyaura Coupling
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If halogenated quinoline precursors (e.g., 3-bromoquinoline) are used in synthesis, boronic acids can install aryl/heteroaryl groups at the 3-position .
Reduction
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The quinoline ring undergoes partial hydrogenation with H₂/Pd-C to yield tetrahydroquinoline derivatives, altering electronic properties .
-
Nitro intermediates (if present during synthesis) are reduced to amines using Fe/HCl or catalytic hydrogenation .
Oxidation
-
The morpholine ring is resistant to oxidation, but the quinoline’s tertiary amine may form N-oxide derivatives with mCPBA (meta-chloroperbenzoic acid) .
Cyclization and Heterocycle Formation
The compound’s functional groups enable cyclization:
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Reaction with POCl₃ converts the 3-carbonyl group to a chloroquinoline, enabling subsequent nucleophilic displacement .
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Intramolecular cyclization with K₂CO₃/DMF forms tricyclic systems, as demonstrated in related morpholine-quinoline hybrids .
Biological Activity and Stability
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pH-dependent stability : The morpholine carbonyl hydrolyzes faster under acidic conditions (e.g., gastric pH), potentially generating bioactive carboxylic acid metabolites .
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Metal chelation : The quinoline nitrogen and carbonyl oxygen may chelate transition metals (e.g., Fe³⁺, Cu²⁺), influencing redox activity .
Synthetic Routes and Key Intermediates
Based on analogous compounds , a plausible synthesis involves:
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Friedländer condensation of 2-aminobenzaldehyde with a β-keto-morpholine to form the quinoline core.
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Buchwald-Hartwig coupling to install the 3,4-dichlorophenylamine group.
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Carbonyl activation using thionyl chloride for subsequent amide bond formation.
Comparison with Similar Compounds
Structural Analogues in A3 Adenosine Receptor Modulation
Key Compounds:
Key Findings:
- Substituent Effects: The morpholine-4-carbonyl group in the target compound replaces the imidazole ring and cyclohexyl group of LUF6000. This substitution likely alters receptor binding kinetics, as imidazoquinolines (e.g., LUF6000) exhibit stronger allosteric enhancement due to planar aromatic systems .
- Species Specificity: LUF6000 shows reduced activity in non-human species (e.g., rat A3AR), highlighting the importance of substituent-receptor interactions . The target compound’s species-dependent efficacy remains uncharacterized.
- Synthetic Accessibility: Imidazoquinoline derivatives (e.g., Compound 17) often require multi-step syntheses with low yields (11–21%) , whereas quinoline-based compounds like the target may offer simpler routes.
Comparison with Morpholine-Containing Derivatives
Example: Gefitinib Impurity 13 (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine)
- Structural Differences: Replaces quinoline with a quinazoline core and adds dual morpholine-propyl chains.
- Functional Implications: The morpholine groups enhance solubility and bioavailability in kinase inhibitors . This suggests that the morpholine-4-carbonyl group in the target compound may similarly improve drug-like properties compared to non-polar substituents.
Preparation Methods
Friedländer Condensation
Friedlälder condensation involves reacting o-amino carbonyl compounds (e.g., o-aminoacetophenones) with enolizable ketones or aldehydes. For N-(3,4-dichlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine, this method enables simultaneous quinoline ring formation and functionalization at position 3.
In a representative procedure, o-aminoacetophenone derivative 1 reacts with a morpholine-containing ketone 2 under acidic conditions (e.g., HSO) to yield 3-(morpholine-4-carbonyl)quinoline 3 (Scheme 1). The reaction proceeds via enamine intermediate formation, followed by cyclodehydration. Challenges include regioselectivity and byproduct formation due to competing reaction pathways.
Key Optimization Parameters
Niementowski Reaction
The Niementowski reaction employs anthranilic acid 4 and ketones 5 under thermal conditions to form 4-hydroxyquinolines 6 (Scheme 2). For the target compound, this method allows post-synthetic modification at position 3. However, introducing the morpholine carbonyl group requires additional steps, such as Vilsmeier-Haack formylation followed by condensation with morpholine.
Advantages and Limitations
-
Advantages : High atom economy, readily available starting materials.
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Limitations : Limited flexibility for direct substitution at position 3.
Incorporation of the Morpholine-4-Carbonyl Group
The morpholine carbonyl moiety at position 3 is introduced via acyl chloride intermediates or transition-metal-catalyzed carbonylations.
Acyl Chloride Coupling
3-Bromoquinoline 7 undergoes lithiation at position 3, followed by reaction with morpholine-4-carbonyl chloride 8 to yield 3-(morpholine-4-carbonyl)quinoline 3 (Scheme 3). This method parallels industrial protocols for rivaroxaban intermediates, where acyl chlorides are generated in situ using thionyl chloride or oxalyl chloride.
Industrial Considerations
Palladium-Catalyzed Carbonylation
A palladium-catalyzed carbonylation of 3-iodoquinoline 9 with morpholine and carbon monoxide (1 atm) in dimethylacetamide (DMA) produces 3 at 100°C (Scheme 4). This method avoids hazardous acyl chlorides but requires stringent control over CO pressure and catalyst loading.
Conditions
Integrated Synthetic Routes
Combining the above strategies, two principal routes emerge for the target compound.
Route A: Sequential Functionalization
-
Quinoline Core : Synthesized via Friedländer condensation.
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Morpholine Carbonyl : Introduced via acyl chloride coupling.
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3,4-Dichlorophenylamine : Added via Buchwald-Hartwig amination.
Route B: Convergent Synthesis
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Pre-Functionalized Building Blocks : Morpholine carbonyl and 3,4-dichlorophenylamine groups are pre-installed on quinoline precursors.
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Final Coupling : Palladium-catalyzed cross-coupling assembles the molecule.
Advantages : Higher modularity, easier troubleshooting.
Yield : 55–60%.
Comparative Analysis of Methods
| Parameter | Friedländer + Acyl Chloride | Niementowski + Buchwald-Hartwig |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield | 48% | 42% |
| Safety Concerns | HCl evolution | High-pressure CO |
| Scalability | Industrial (kg-scale) | Lab-scale (g-scale) |
| Cost Efficiency | Moderate | High |
Key Insight : Route A balances scalability and yield, making it preferable for industrial applications .
Q & A
Basic: What synthetic methodologies are optimal for preparing quinolin-4-amine derivatives, and how can reaction yields be improved?
Answer:
The synthesis of quinolin-4-amine derivatives typically involves nucleophilic substitution and reduction steps. For example, substituting halogenated intermediates with morpholine derivatives under anhydrous conditions (e.g., ethanol at 150°C for 24 hours) has been effective . To optimize yields:
- Use excess amine reagents (e.g., 20 equiv. diethylamine) to drive substitution reactions .
- Purify via column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate products effectively .
- Monitor reaction progress using TLC or HPLC to minimize side products .
Yields vary significantly (24–92% in similar compounds), suggesting substituent electronic effects and steric hindrance influence reactivity .
Basic: Which analytical techniques are critical for characterizing quinolin-4-amine derivatives, and how does purity impact data reliability?
Answer:
Key techniques include:
- 1H/13C NMR for structural confirmation (e.g., quinoline proton shifts at δ 8.5–9.0 ppm) .
- Mass spectrometry (HRMS) to verify molecular weights (e.g., [M+H]+ peaks) .
- HPLC to assess purity (>98% required for reproducible biological assays) .
High purity (>99%) minimizes batch-to-batch variability in pharmacological studies, as impurities like Gefitinib-related byproducts can skew results .
Basic: How should researchers ensure compound stability during storage and handling?
Answer:
- Store in dry, sealed containers at 2–8°C to prevent hydrolysis of morpholine-carbonyl groups .
- Use argon/vacuum sealing for moisture-sensitive intermediates .
- Avoid prolonged light exposure to prevent quinoline core degradation .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives targeting kinase inhibition?
Answer:
- Introduce electron-withdrawing groups (e.g., 3,4-dichlorophenyl) to enhance binding to ATP pockets in kinases .
- Modify the morpholine-carbonyl moiety to balance solubility and membrane permeability .
- Test derivatives in enzyme inhibition assays (e.g., EGFR tyrosine kinase) to correlate substituent effects with IC50 values .
Advanced: How can researchers resolve contradictions in synthetic yield data across structurally similar compounds?
Answer:
- Compare reaction conditions : Lower yields (e.g., 24% for dibutylaminomethyl derivatives ) may stem from steric hindrance vs. higher yields (92% for piperidinylmethyl analogs ).
- Use DFT calculations to predict substituent electronic effects on transition states .
- Optimize solvent systems (e.g., DMF for polar intermediates) to improve solubility .
Advanced: What computational strategies validate the binding modes of quinolin-4-amine derivatives in silico?
Answer:
- Perform molecular docking (e.g., AutoDock Vina) using crystallographic kinase structures (e.g., PDB: 1M17) to predict binding poses .
- Validate with MD simulations (100 ns) to assess complex stability .
- Cross-reference with SAR data to refine force field parameters .
Advanced: What preclinical models are suitable for evaluating antimalarial or anticancer activity?
Answer:
- In vitro : Test against Plasmodium falciparum (IC50 < 1 µM) or cancer cell lines (e.g., HCT-116, IC50 via MTT assay) .
- In vivo : Use murine malaria models or xenografts for efficacy and toxicity profiling .
- Monitor metabolite formation (LC-MS) to identify active species .
Advanced: How do alternative synthetic routes (e.g., Buchwald-Hartwig vs. Ullmann coupling) impact scalability?
Answer:
- Buchwald-Hartwig offers higher yields for aryl amine couplings but requires expensive Pd catalysts .
- Ullmann coupling is cost-effective for gram-scale synthesis but may require elevated temperatures (120–150°C) .
- Compare environmental factors (E-factor) to prioritize green chemistry approaches .
Advanced: What safety protocols mitigate risks during large-scale synthesis?
Answer:
- Use blast shields for high-temperature reactions (e.g., sealed flask syntheses) .
- Implement PPE protocols (gloves, goggles) to prevent skin/eye contact with irritants .
- Design ventilation systems to handle volatile byproducts (e.g., morpholine derivatives) .
Advanced: How can impurity profiling ensure batch consistency in lead optimization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
